(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide
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Description
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide is a useful research compound. Its molecular formula is C26H24N4O5S2 and its molecular weight is 536.62. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Activity
A study by Sunder and Maleraju (2013) synthesized derivatives of the chemical compound and tested them for anti-inflammatory activity. They found that among the synthesized compounds, some showed significant anti-inflammatory effects. This suggests the compound's potential application in the development of anti-inflammatory drugs Sunder & Maleraju, 2013.
Anti-Cancer Activity
Ghorab, El-Gazzar, and Alsaid (2014) conducted research on pyrazolone derivatives, similar to the chemical , for their anti-cancer properties. They discovered that some derivatives were effective against a human tumor breast cancer cell line, suggesting potential applications in cancer research and treatment Ghorab et al., 2014.
Antimicrobial and Anti-Proliferative Activities
Mansour and colleagues (2020) synthesized thiazole and thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, related to the compound . They found these compounds to possess antimicrobial and antiproliferative activities, indicating potential use in combating microbial infections and in cancer research Mansour et al., 2020.
Coordination with Metals
Kovalchukova et al. (2017) studied the coordination of a heterocyclic derivative, similar to the compound , with metals. They found that the compound could form complex metal structures, suggesting applications in material science and chemistry Kovalchukova et al., 2017.
Antimicrobial Activity
Karalı et al. (2004) synthesized benzazole derivatives containing elements of the compound and evaluated them for antimicrobial activity. They found some derivatives to be effective against various bacterial strains, highlighting the compound's potential in developing new antimicrobial agents Karalı et al., 2004.
Antioxidant Properties
Kumar, Biju, and Sadasivan (2018) investigated a hydrazone derivative, structurally related to the compound , for its antioxidant properties. The study suggests potential applications of the compound in oxidative stress-related research and treatment Kumar et al., 2018.
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S2/c1-16-23(25(33)30(28(16)2)18-7-4-3-5-8-18)27-22(31)9-6-12-29-24(32)21(37-26(29)36)14-17-10-11-19-20(13-17)35-15-34-19/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,27,31)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORDACYXILTAC-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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